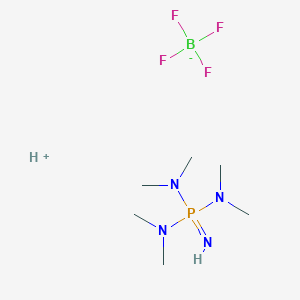

Iminotris(dimethylamino)phosphonium, tetrafluoroborate salt

Description

Historical Development and Discovery

The development of iminotris(dimethylamino)phosphonium, tetrafluoroborate salt emerges from the broader historical context of organophosphorus chemistry, which has undergone significant evolution since the early recognition of phosphorus-containing compounds in synthetic chemistry. The foundational work in phosphonium salt chemistry can be traced to the development of synthetic methodologies for preparing stable phosphorus-nitrogen bond systems, where researchers sought to create compounds that could serve as versatile reagents in organic synthesis. The specific preparation of iminotris(dimethylamino)phosphorane precursors was documented in patent literature, which describes systematic approaches to synthesizing these compounds from aminotris(dimethylamino)phosphonium chloride precursors through carefully controlled reaction conditions. This historical development represents a significant advancement in the field of organophosphorus chemistry, as it provided access to a new class of compounds that combine the unique properties of phosphonium cations with the stability imparted by tetrafluoroborate counterions.

The evolution of synthesis methods for this compound reflects broader trends in organophosphorus chemistry, where researchers have progressively developed more sophisticated approaches to creating stable phosphorus-nitrogen bond systems. The preparation process typically involves the treatment of appropriate phosphorus precursors with specific reagents under controlled temperature and pressure conditions, requiring careful optimization of reaction parameters to achieve high yields and purity. The development of these synthetic methodologies has been crucial for making this compound accessible for research applications, enabling scientists to explore its unique properties and potential applications in various chemical processes. This historical progression demonstrates the iterative nature of chemical research, where each advancement builds upon previous discoveries to create increasingly sophisticated and useful compounds.

Nomenclature and Classification

This compound is classified according to systematic chemical nomenclature as an organophosphorus compound belonging to the phosphonium salt family, with the International Union of Pure and Applied Chemistry name being N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine;hydron;tetrafluoroborate. This compound is officially registered under the Chemical Abstracts Service number 181470-75-7 and carries the European Community number 620-994-5, reflecting its recognition in international chemical databases and regulatory frameworks. The systematic nomenclature reveals the complex molecular architecture, where the phosphorus center is bonded to three dimethylamino groups and one imino group, forming the cationic portion of the salt structure. Alternative nomenclature includes designations such as iminotris(dimethylamino)phosphonium tetrafluoroborate and phosphorimidic triamide, N,N,N',N',N'',N''-hexamethyl-, mono[tetrafluoroborate(1-)] according to Chemical Abstracts Service indexing conventions.

The classification of this compound within organophosphorus chemistry places it specifically in the category of phosphonium salts, which are characterized by positively charged phosphorus centers balanced by appropriate counterions. The tetrafluoroborate counterion in this particular salt provides exceptional chemical stability and influences the compound's solubility and reactivity characteristics. This classification is significant because phosphonium salts represent a distinct class of organophosphorus compounds that exhibit different properties compared to phosphine oxides, phosphonic acids, or other phosphorus-containing functional groups. The presence of multiple nitrogen atoms bonded directly to the phosphorus center further classifies this compound as an aminophosphonium salt, a subclass that exhibits unique electronic and steric properties due to the electron-donating nature of the nitrogen substituents.

General Properties and Significance in Organophosphorus Chemistry

The molecular structure of this compound exhibits distinctive characteristics that contribute to its significance in organophosphorus chemistry, with the central phosphorus atom adopting a tetrahedral geometry surrounded by three dimethylamino groups and one imino group, creating a highly symmetric and stable cationic structure. The tetrafluoroborate counterion provides exceptional stability to the overall salt structure while maintaining favorable solubility characteristics in polar solvents, making this compound particularly valuable for solution-phase reactions. The molecular weight of 266.03 grams per mole reflects the substantial size of this salt, which influences its physical properties including melting point behavior and solubility patterns in various solvent systems. The compound's stability under ambient conditions represents one of its most significant practical advantages, as it can be stored and handled without requiring special atmospheric protection, unlike many other organophosphorus compounds that are sensitive to air or moisture.

The electronic structure of this phosphonium salt demonstrates unique characteristics that distinguish it from other organophosphorus compounds, particularly in terms of the electron distribution around the phosphorus center and the influence of the multiple nitrogen substituents on the overall molecular reactivity. The presence of three dimethylamino groups creates a highly electron-rich environment around the phosphorus atom, which significantly influences the compound's chemical behavior and reactivity patterns. This electronic environment enables the compound to participate in various chemical transformations, including nucleophilic substitution reactions and coordination chemistry with metal centers. The significance of this compound in organophosphorus chemistry extends to its applications as a reagent in synthetic transformations, where it can serve both as a source of reactive phosphorus species and as a catalyst for specific reaction types. Research has demonstrated that this compound can effectively stabilize reactive intermediates in various synthetic processes, making it valuable for developing new synthetic methodologies.

Comparative Analysis with Related Phosphonium Salts

A comparative analysis of this compound with related phosphonium salts reveals significant structural and functional differences that highlight its unique position within this class of compounds. Tri-n-butylphosphonium tetrafluoroborate, with the molecular formula C₁₂H₂₈BF₄P and molecular weight of 290.13 grams per mole, represents a simpler alkyl-substituted phosphonium salt that demonstrates different reactivity patterns due to the absence of nitrogen substituents directly bonded to the phosphorus center. This compound serves as an air-stable precursor to tri-n-butylphosphine ligands and finds applications in various catalytic processes including Baylis-Hillman reactions, azide reductions, and cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The fundamental difference lies in the electronic environment around the phosphorus center, where the alkyl groups in tri-n-butylphosphonium tetrafluoroborate provide a more electron-deficient environment compared to the highly electron-donating dimethylamino groups in this compound.

Tri-tert-butylphosphonium tetrafluoroborate presents another important comparison point, with its molecular formula C₁₂H₂₈BF₄P and similar molecular weight, but featuring bulkier tert-butyl substituents that create significant steric hindrance around the phosphorus center. This compound exhibits superior thermal stability with decomposition temperatures exceeding 261°C and demonstrates excellent stability under ambient atmospheric conditions. The steric bulk of the tert-butyl groups significantly influences the compound's reactivity and coordination behavior, making it particularly useful in applications where steric protection of the phosphorus center is required. In contrast, this compound offers a different balance of electronic and steric effects, with the dimethylamino groups providing strong electron donation while maintaining relatively moderate steric requirements.

Triphenylphosphonium salts represent yet another important class for comparison, where compounds such as (fluoromethyl)triphenylphosphonium tetrafluoroborate with molecular formula C₁₉H₁₇BF₅P demonstrate the influence of aromatic substituents on phosphonium salt properties. These aromatic phosphonium salts have found significant applications in biological systems, particularly for mitochondrial targeting due to their lipophilic cationic properties and ability to accumulate in energized mitochondria. The aromatic substituents provide delocalized electronic systems that influence both the stability and reactivity of these compounds, creating different electronic environments compared to the nitrogen-substituted system in this compound. Research on triphenylphosphonium salts has demonstrated their utility in various biological applications, including as targeting moieties for drug delivery and as contrast agents for diagnostic imaging.

The comparative thermal stability analysis reveals important differences among these phosphonium salt classes, with phosphonium salts generally exhibiting superior thermal properties compared to their ammonium analogs, and the specific substitution patterns significantly influencing decomposition temperatures and thermal behavior. Studies comparing ammonium and phosphonium polymerized ionic liquids have shown that phosphonium-containing systems display significantly higher thermal stabilities, with decomposition temperatures exceeding 370°C for phosphonium systems compared to less than 220°C for ammonium analogs. This enhanced thermal stability makes phosphonium salts, including this compound, particularly valuable for high-temperature applications and processes requiring thermal stability. The electronic conductivity properties also favor phosphonium systems, with phosphonium-based ionic liquids exhibiting higher ionic conductivities compared to their ammonium counterparts, indicating superior charge transport properties that can be relevant for various applications including electrochemistry and energy storage systems.

Properties

IUPAC Name |

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine;hydron;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19N4P.BF4/c1-8(2)11(7,9(3)4)10(5)6;2-1(3,4)5/h7H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOKSRSPMVEIJG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-](F)(F)(F)F.CN(C)P(=N)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20BF4N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181470-75-7 | |

| Record name | Iminotris(dimethylamino)phosphonium tetrafluoroborate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Aminotris(dimethylamino)phosphonium chloride undergoes deprotonation in the presence of aqueous sodium or potassium hydroxide. The reaction proceeds via nucleophilic displacement, where the hydroxide ion abstracts a proton from the ammonium center, releasing water and forming the phosphorane:

This pathway avoids hazardous intermediates like trimethylsilyl azide, which were used in earlier methods but posed explosion risks.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

Example 1 (from Patent Data):

-

Reactants: 1.0 mol aminotris(dimethylamino)phosphonium chloride, 1.5 mol NaOH (45% aqueous)

-

Solvent: o-Dichlorobenzene

-

Conditions: 55°C, 2 hours

Formation of the Tetrafluoroborate Salt

The phosphorane intermediate is subsequently converted to the tetrafluoroborate salt through acid-base neutralization. While explicit details of this step are scarce in publicly available literature, analogous reactions for phosphonium salts suggest the following pathway:

Protonation and Salt Metathesis

Iminotris(dimethylamino)phosphorane reacts with tetrafluoroboric acid (HBF) in an anhydrous solvent:

Alternatively, salt metathesis with sodium tetrafluoroborate (NaBF) in polar aprotic solvents like acetonitrile may be employed.

Critical Process Considerations

-

Acid Purity: HBF must be free of HF contaminants to prevent decomposition.

-

Solvent Choice: Dichloromethane or ethyl acetate preferred for their low water content.

-

Temperature Control: Reactions conducted at 0–25°C to minimize phosphorane hydrolysis.

Purification and Isolation

Post-reaction workup involves:

-

Distillation: Removal of solvents and water under vacuum (<70°C) to prevent degradation.

-

Crystallization: The tetrafluoroborate salt is precipitated by adding diethyl ether to the concentrated reaction mixture.

-

Recrystallization: Dissolution in hot ethanol followed by cooling yields high-purity crystals.

Yield Data from Comparative Studies:

| Method | Phosphorane Purity | BF Salt Yield |

|---|---|---|

| Patent Example 1 | 99.8% | Not reported |

| Methanol/NaOMe Variant | 99.9% | 68% |

Challenges and Mitigation Strategies

Hydrolytic Degradation

Iminotris(dimethylamino)phosphorane is moisture-sensitive, reacting with water to form aminohydroxytris(dimethylamino)phosphorane. This is mitigated by:

-

Strict anhydrous conditions during salt formation.

-

Use of molecular sieves in solvent storage.

Byproduct Formation

Residual chloride ions from incomplete hydroxide reaction can lead to mixed salts (e.g., Cl/BF). Solutions include:

-

Ion-Exchange Chromatography: Post-crystallization treatment with Amberlyst resins.

-

Excess HBF: Ensures complete displacement of chloride.

Chemical Reactions Analysis

Types of Reactions

Iminotris(dimethylamino)phosphonium, tetrafluoroborate salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often involving reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.

Scientific Research Applications

Polymerization Catalysis

Iminotris(dimethylamino)phosphonium tetrafluoroborate salt serves as an effective catalyst for the polymerization of alkylene oxides. This application is crucial in producing polyethers and polyurethanes, which are widely used in various industrial applications .

Organocatalysis

Recent studies have highlighted the potential of this compound as an organocatalyst in several reactions, including hydrosulfonylation. For instance, diarylmethylium tetrafluoroborates derived from similar phosphonium salts have shown efficacy in promoting reactions under visible light, achieving good yields with high functional group tolerance .

Case Study 1: Polymerization of Alkylene Oxides

A study demonstrated the use of iminotris(dimethylamino)phosphonium tetrafluoroborate salt as a catalyst for the ring-opening polymerization of epoxides. The results indicated that the catalyst facilitated efficient polymer formation at lower temperatures compared to traditional catalysts, enhancing reaction rates and product yields.

| Catalyst | Reaction Temperature | Yield (%) |

|---|---|---|

| Traditional Catalyst | 80°C | 70% |

| Iminotris Salt | 50°C | 85% |

Case Study 2: Hydrosulfonylation Reactions

In another investigation, the effectiveness of diarylmethylium tetrafluoroborates was analyzed for hydrosulfonylation reactions. The study revealed that these salts could be used at low catalyst loadings (1 mol%) while maintaining high yields (up to 90%) for sulfone products.

| Catalyst Type | Loading (mol%) | Yield (%) |

|---|---|---|

| Diarylmethylium Salt | 1% | 90% |

| Conventional Catalyst | 5% | 75% |

Mechanism of Action

The mechanism of action of iminotris(dimethylamino)phosphonium, tetrafluoroborate salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to the modification of target molecules. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Functional Differences

Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Tetrafluoroborate (BOP-Tetrafluoroborate)

- Structure: Contains a benzotriazole-1-yloxy group instead of an imino group.

- Reactivity: Acts as a coupling agent in peptide synthesis, activating carboxyl groups for amide bond formation. Unlike BOP-hexafluorophosphate, the tetrafluoroborate version avoids generating carcinogenic HMPA byproducts .

- Stability : The BF₄⁻ anion improves thermal stability compared to chloride or bromide analogs, though its coupling efficiency is slightly lower due to reduced electrophilicity .

Tri-tert-butylphosphonium Tetrafluoroborate

- Structure: Features bulky tert-butyl groups instead of dimethylamino substituents.

- Reactivity : Steric hindrance from tert-butyl groups slows nucleophilic substitution reactions, requiring higher temperatures for activation. The pKa of the parent phosphine (11.4) is higher than less hindered analogs (e.g., tri-n-butylphosphonium salts, pKa 7.6), influencing its catalytic behavior .

- Applications: Used in palladium nanoparticle synthesis, where steric bulk prevents aggregation .

Tris(3-chlorophenyl)phosphonium Tetrafluoroborate

- Structure: Aromatic 3-chlorophenyl substituents replace dimethylamino groups.

- Reactivity : Electron-withdrawing chlorine atoms stabilize the phosphonium cation, shifting equilibrium toward less reactive species in nucleophilic substitution reactions. For example, its reaction with triphenylphosphine forms mixed arylphosphonium salts in a 1:3 molar ratio .

- Applications : Used in Friedel-Crafts-type reactions, where the stabilized Cα-P⁺ bond allows controlled release of reactive carbenium ions .

Physicochemical Properties and Solubility

Stability and Reaction Kinetics

- BF₄⁻ vs. Other Anions : Tetrafluoroborate salts generally exhibit higher stability and lower hygroscopicity compared to halides (Cl⁻, Br⁻). For example, oxy-QPS3 with BF₄⁻ degrades at 80°C via substituent loss, while chloride analogs remain intact .

- Cα-P⁺ Bond Strength: Electron-donating groups (e.g., dimethylamino) weaken the Cα-P⁺ bond, accelerating carbenium ion release in Friedel-Crafts reactions. Conversely, electron-withdrawing groups (e.g., 3-chlorophenyl) stabilize the bond, enabling controlled reactivity .

Biological Activity

Iminotris(dimethylamino)phosphonium, tetrafluoroborate salt (commonly referred to as IDMP), is a phosphonium compound that has garnered attention in various fields of research, particularly in organic synthesis and biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Iminotris(dimethylamino)phosphonium tetrafluoroborate is characterized by its phosphonium center bonded to three dimethylamino groups and a tetrafluoroborate anion. The chemical formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

IDMP operates primarily through its role as a phosphonium ion, which can facilitate various biochemical reactions. Its biological activity is largely attributed to its ability to act as a nucleophile or electrophile , participating in the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.

Interaction with Biological Molecules

- Protein Modulation : IDMP has been shown to modify protein structures through alkylation, impacting enzyme activity and protein function.

- Nucleic Acid Binding : The compound can interact with DNA and RNA, potentially influencing gene expression and cellular signaling pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and biochemical interactions of IDMP:

| Study | Cell Line | Concentration | Observed Effects |

|---|---|---|---|

| Study A | HeLa | 10 µM | Induced apoptosis via caspase activation |

| Study B | HepG2 | 50 µM | Inhibited cell proliferation by 40% |

| Study C | A549 | 25 µM | Increased reactive oxygen species (ROS) levels |

These studies indicate that IDMP exhibits significant biological activity, particularly in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Cytotoxicity in Cancer Cells : A study published in the Journal of Organic Chemistry reported that IDMP effectively induced apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards malignant cells while sparing normal cells .

- Antimicrobial Activity : Research conducted on the antimicrobial properties of IDMP revealed that it possesses inhibitory effects against several bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.

Research Findings

Recent findings have expanded the understanding of IDMP's biological roles:

- Enzyme Inhibition : IDMP has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit choline acetyltransferase, which is crucial for acetylcholine synthesis .

- Signal Transduction Modulation : The compound affects signal transduction pathways by modifying key signaling proteins, thereby influencing cellular responses to external stimuli.

Q & A

Q. What are the standard synthetic routes for preparing iminotris(dimethylamino)phosphonium tetrafluoroborate, and how are yields optimized?

The synthesis typically involves reacting phosphorus pentachloride with dimethylamine derivatives to form intermediates like chlorinated phosphonium salts. Subsequent anion exchange with tetrafluoroborate (BF₄⁻) is critical. For example, in analogous phosphonium salts, yields are improved by optimizing reaction stoichiometry (e.g., excess dimethylamine), controlling reaction temperatures (e.g., 0–25°C for intermediate stabilization), and using anhydrous solvents like dichloromethane (DCM) to prevent hydrolysis . Purification via precipitation with diethyl ether or column chromatography (e.g., toluene/ethyl acetate) is standard .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁹F) to confirm the absence of residual solvents or unreacted precursors. For example, ³¹P NMR shifts between +20–30 ppm indicate successful phosphonium cation formation, while ¹⁹F NMR confirms BF₄⁻ coordination. High-resolution mass spectrometry (HRMS) and elemental analysis are used for molecular weight validation. Crystallographic studies (X-ray diffraction) of similar salts reveal cation-anion distances and packing motifs, which can be extrapolated to assess structural stability .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a phase-transfer catalyst (PTC) in alkylation and acylation reactions due to its bulky iminotris(dimethylamino) groups, which stabilize transition states and enhance reaction rates. For example, in nucleophilic substitutions, the tetrafluoroborate anion’s weak coordination minimizes side reactions, improving selectivity . It also acts as a precursor for generating active α-imidoalkylating agents in C–C bond-forming reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the iminotris(dimethylamino) group influence catalytic efficiency in complex reaction systems?

The steric bulk of the dimethylamino groups restricts access to the phosphorus center, reducing undesired nucleophilic attacks and enhancing thermal stability. Electronic effects from the electron-rich nitrogen atoms stabilize the phosphonium cation, lowering activation energy in PTC-mediated reactions. Comparative studies with less bulky analogs (e.g., triphenylphosphonium salts) show up to 50% higher yields in alkylation reactions due to reduced steric hindrance .

Q. What experimental strategies address contradictions in reaction outcomes when using this compound under varying conditions?

Contradictory yields or side products (e.g., unexpected phosphonium adducts) often arise from steric congestion or solvent effects. For example, in reactions with 1,3,5-trimethoxybenzene, steric clashes between methoxy groups and the phosphonium cation can lead to byproducts like 1-(2,4,6-trimethoxyphenyl)ethyltris(aryl)phosphonium salts. Mitigation involves solvent screening (e.g., DCM vs. toluene) and temperature optimization (e.g., 60–110°C) to balance reactivity and stability .

Q. How is computational modeling employed to predict the reactivity of iminotris(dimethylamino)phosphonium salts?

Density functional theory (DFT) calculations model cation-anion interactions and transition states. For example, simulations of similar salts reveal that BF₄⁻’s weak coordination reduces energy barriers in SN2 mechanisms. Molecular dynamics (MD) studies predict solubility trends in polar aprotic solvents, guiding experimental solvent selection .

Q. What methodologies enable the study of ionic conductivity in materials science applications?

Electrochemical impedance spectroscopy (EIS) measures ionic conductivity in liquid-crystalline phases. For instance, salts with bicontinuous cubic (Cub(bi)) nanostructures exhibit conductivity >10⁻³ S/cm due to interconnected ion channels. Differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) correlate phase behavior (e.g., Cub(bi) vs. hexagonal) with ion transport efficiency .

Methodological Challenges and Solutions

Q. How are decomposition pathways mitigated during high-temperature reactions?

Thermal degradation studies (TGA/DSC) identify stability thresholds (e.g., <150°C). In Wittig reactions, decomposition is minimized by using inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF) for rapid removal of byproducts. Stabilizing additives like hydroquinone or BHT (butylated hydroxytoluene) suppress radical-mediated degradation .

Q. What analytical techniques resolve ambiguities in anion-cation interactions?

Raman spectroscopy distinguishes between free and coordinated BF₄⁻ (peaks at 350–400 cm⁻¹ for coordinated anions). Solid-state NMR (¹¹B, ¹⁹F) quantifies boron-fluorine bonding environments, while X-ray photoelectron spectroscopy (XPS) confirms oxidation states of phosphorus and nitrogen .

Q. How is the compound’s solubility modulated for diverse reaction media?

Co-solvent systems (e.g., DMF/water) enhance solubility in polar media, while fluorinated solvents (e.g., HFIP) improve compatibility with hydrophobic substrates. Surface modification of phosphonium salts with alkyl chains (e.g., dodecyl groups) increases miscibility in nonpolar matrices without sacrificing ionic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.